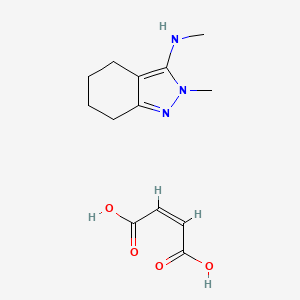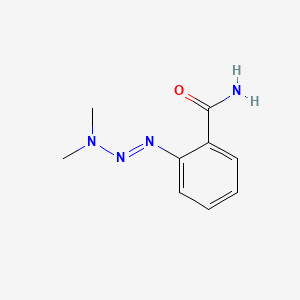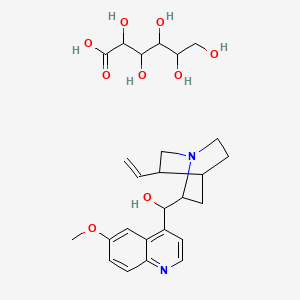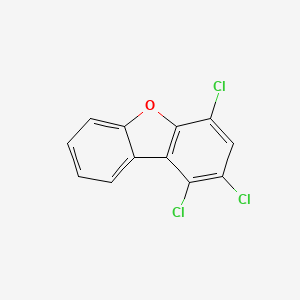
Adenosine 2',5'-diphosphate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 2’,5’-diphosphate sodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is structurally similar to adenosine 5’-triphosphate and adenosine diphosphate, which are key molecules in energy transfer and signaling within cells . This compound is known for its ability to act as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 2’,5’-diphosphate sodium salt can be synthesized through both enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis route typically involves the phosphorylation of adenosine derivatives under controlled conditions .
Industrial Production Methods
In industrial settings, the production of adenosine 2’,5’-diphosphate sodium salt often involves large-scale enzymatic processes due to their efficiency and specificity. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine 2’,5’-diphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 2’,5’-diphosphate derivatives with additional oxygen atoms, while reduction may produce more hydrogenated forms .
Scientific Research Applications
Adenosine 2’,5’-diphosphate sodium salt is utilized in various scientific research applications, including:
Chemistry: It is used to study the mechanisms and activities of nucleotide derivatives.
Biology: It serves as a tool to investigate cellular signaling pathways and energy transfer processes.
Medicine: It is used in the development of drugs targeting platelet aggregation and other related conditions.
Industry: It is employed in the purification of enzymes such as NADPH-cytochrome P450 reductase and glutathione reductase through affinity chromatography
Mechanism of Action
Adenosine 2’,5’-diphosphate sodium salt exerts its effects by acting as a competitive antagonist of the P2Y1 receptor and a non-selective antagonist of the platelet P2X1 ion channel . This prevents ADP-induced platelet aggregation and deformation but does not affect ADP-induced inhibition of adenylyl cyclase . The molecular targets involved include the P2Y1 receptor and the P2X1 ion channel, which play crucial roles in platelet function and signaling .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-diphosphate sodium salt: Another nucleotide derivative involved in energy transfer and signaling.
Adenosine 3’,5’-diphosphate sodium salt: Similar in structure but with different phosphate group positions.
Adenosine 5’-monophosphate sodium salt: A simpler nucleotide derivative with only one phosphate group
Uniqueness
Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific antagonistic effects on the P2Y1 receptor and the P2X1 ion channel, which are not shared by all similar compounds. This makes it particularly valuable in research focused on platelet function and related pathways .
Properties
Molecular Formula |
C10H13N5Na2O10P2 |
|---|---|
Molecular Weight |
471.17 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
ZNYUMVKDUGHSAB-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)OP(=O)(O)[O-])N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)OP(=O)(O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)




